
Bis(benzyloxy)(chloromethyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(benzyloxy)(chloromethyl)methylsilane is an organosilicon compound characterized by the presence of two benzyloxy groups, a chloromethyl group, and a methyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(benzyloxy)(chloromethyl)methylsilane typically involves the reaction of chloromethylmethylsilane with benzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. The general reaction scheme is as follows:
ClCH2MeSiCl+2PhCH2OH→ClCH2MeSi(OCH2Ph)2+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives under appropriate conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azidomethyl, cyanomethyl, or thiomethyl derivatives can be formed.
Oxidation Products: Benzaldehyde or benzoic acid derivatives.
Reduction Products: Methyl derivatives.
Applications De Recherche Scientifique
Bis(benzyloxy)(chloromethyl)methylsilane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds and as a protecting group for alcohols.
Materials Science: The compound is utilized in the preparation of silicon-based polymers and resins with enhanced properties.
Biological Studies: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Catalysis: The compound is employed in the development of catalysts for various organic transformations.
Mécanisme D'action
The mechanism of action of bis(benzyloxy)(chloromethyl)methylsilane in chemical reactions involves the activation of the silicon atom through the electron-withdrawing effects of the benzyloxy and chloromethyl groups. This activation facilitates nucleophilic attack on the silicon center, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Bis(benzyloxy)methylsilane: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethylmethylsilane: Lacks the benzyloxy groups, resulting in different reactivity and applications.
Bis(benzyloxy)(methyl)methylsilane: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical behavior.
Uniqueness: Bis(benzyloxy)(chloromethyl)methylsilane is unique due to the presence of both benzyloxy and chloromethyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
138380-14-0 |
|---|---|
Formule moléculaire |
C16H19ClO2Si |
Poids moléculaire |
306.86 g/mol |
Nom IUPAC |
chloromethyl-methyl-bis(phenylmethoxy)silane |
InChI |
InChI=1S/C16H19ClO2Si/c1-20(14-17,18-12-15-8-4-2-5-9-15)19-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
Clé InChI |
ZQBNKFJMMIJMPU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CCl)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
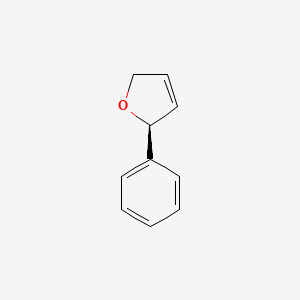
![2,2'-(1,3-Phenylene)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14278981.png)
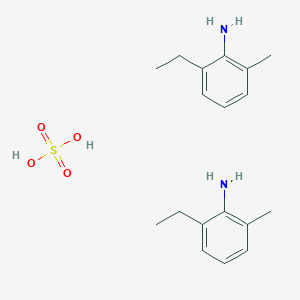
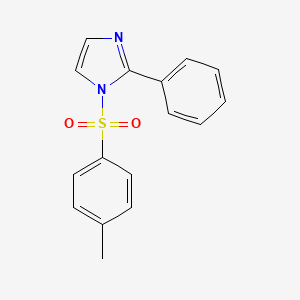
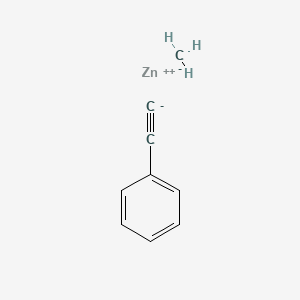

![9-Borabicyclo[3.3.1]nonane, 9-(1,2-propadienyl)-](/img/structure/B14279012.png)
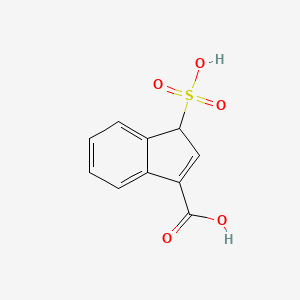

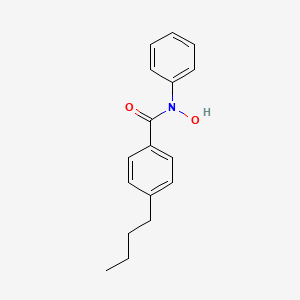
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)


